REACTION_CXSMILES
|
Cl.C(N[C:6](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=1)[C:7]([OH:9])=[O:8])(=O)C.[OH2:19].C1(C)C=CC=CC=1>CN1CCCC1=O>[Cl:18][C:13]1[CH:12]=[C:11]([CH2:10][C:6](=[O:19])[C:7]([OH:9])=[O:8])[CH:16]=[CH:15][C:14]=1[Cl:17]
|
Name
|
|
Quantity
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140 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)O)=CC1=CC(=C(C=C1)Cl)Cl
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cooled reaction solution
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Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase was again extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases were extracted with water
|
Type
|
FILTRATION
|
Details
|
filtered through Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
WASH
|
Details
|
washed twice with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
FILTRATION
|
Details
|
The combined organic phases were filtered through Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum
|
Type
|
CUSTOM
|
Details
|
drying cupboard
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |